![molecular formula C6H4BClN2O2S B2517205 4-氯噻吩并[2,3-d]嘧啶-6-硼酸 CAS No. 2377608-11-0](/img/structure/B2517205.png)

4-氯噻吩并[2,3-d]嘧啶-6-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

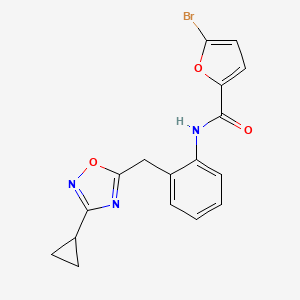

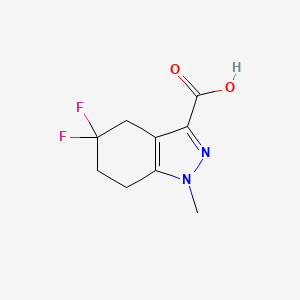

4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is a chemical compound that is part of the thienopyrimidine family. This family of compounds is known for its diverse range of biological activities, which makes them of interest in pharmaceutical research and development. The specific compound of interest, 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid, is not directly described in the provided papers, but its related derivatives have been synthesized and studied for their potential applications, particularly in the field of antimicrobial activity.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been addressed in the provided papers. An efficient method for synthesizing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been developed, which involves a palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method yields the desired products in 63–71% yields, which is a significant outcome for the field of combinatorial chemistry and drug discovery . Additionally, the synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been improved to be practical, robust, and scalable, starting from inexpensive bulk chemicals and achieving an overall yield of 49% . These methods are crucial for the development of various derivatives, including the boronic acid variant.

Molecular Structure Analysis

While the molecular structure of 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid is not explicitly analyzed in the provided papers, the structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing both sulfur and nitrogen atoms. The presence of substituents like chloro and bromo groups, as well as the potential boronic acid functionality, would influence the electronic properties and reactivity of the molecule. These structural features are important for the compound's interaction with biological targets and its overall pharmacological profile.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid. However, the synthesis of related compounds involves reactions such as carbonylation and halogenation . These reactions are fundamental in the modification of the thieno[2,3-d]pyrimidine scaffold, allowing for the introduction of various functional groups that can enhance the compound's biological activity or alter its physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid are not directly reported in the provided papers. However, the properties of thieno[2,3-d]pyrimidine derivatives generally include moderate to good yields, stability under standard laboratory conditions, and the ability to undergo further chemical transformations. The antimicrobial activity of some derivatives has been compared to streptomycin, indicating that these compounds have significant biological relevance . The bromination and chlorination steps in the synthesis suggest that the compounds are reactive towards electrophilic substitution, which is a common characteristic of aromatic systems with electron-withdrawing groups.

科学研究应用

抗真菌应用

4-氯噻吩并[2,3-d]嘧啶衍生物已被合成并评估了它们的抗真菌活性。值得注意的是,这些化合物已显示出对稻瘟病菌的有效性,并在盆栽试验中表现出对稻瘟病、纹枯病和黄瓜白粉病的预防作用。这突出了这些化合物在农业环境中保护农作物免受真菌病害的潜在效用 (Konno等,1989).

合成和可扩展性

该化合物的合成工艺已经过优化,以提高实用性和可扩展性,从价格实惠的散装化学品开始。这一进展意义重大,因为它提供了一种稳健且可扩展的方法来合成6-溴-4-氯噻吩并[2,3-d]嘧啶,从而促进了其在各种研究和工业应用中的使用 (Bugge等,2014).

潜在的抗叶酸性质

已经合成了新型化合物,旨在开发潜在的亲脂性抗叶酸。这项研究为这些化合物在治疗应用中开辟了可能性,特别是在抗叶酸特性有益的疾病治疗中 (Dailide & Tumkevičius,2022).

抗菌应用

新型噻吩并[2,3-d]嘧啶衍生物已被合成,并显示出有希望的抗菌活性。值得注意的是,一些合成的酰胺对铜绿假单胞菌表现出活性,与参考药物链霉素相当 (Vlasova等,2019).

安全和危害

属性

IUPAC Name |

(4-chlorothieno[2,3-d]pyrimidin-6-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClN2O2S/c8-5-3-1-4(7(11)12)13-6(3)10-2-9-5/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLBJJXFTWQPLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)N=CN=C2Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-Chlorothieno[2,3-d]pyrimidin-6-yl}boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)

![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)

methanone](/img/structure/B2517139.png)

![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)